

chemical properties and reactivity of 4-oxo-(E)-2-hexenal

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Compound of Interest

Compound Name: 4-oxo-(E)-2-hexenal

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An In-depth Technical Guide to **4-oxo-(E)-2-hexenal**: Chemical Properties and Reactivity

Introduction

4-oxo-(E)-2-hexenal, also known as (E)-4-oxohex-2-enal or 4-OHE, is a reactive α,β -unsaturated aldehyde that belongs to the class of medium-chain aldehydes and enones.^[1] It is a molecule of significant interest due to its dual role in nature and its implications for human health. On one hand, it serves as a defensive compound and pheromone component in various species of Heteroptera (true bugs).^{[2][3]} On the other hand, it is a mutagenic product formed from the peroxidation of omega-3 fatty acids, commonly found in the human diet and cooking vapors.^{[4][5][6]} This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to **4-oxo-(E)-2-hexenal** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of **4-oxo-(E)-2-hexenal** are summarized below. This data is compiled from various chemical databases and literature sources.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ O ₂	[1] [4] [7] [8]
Molecular Weight	112.13 g/mol	[1] [4] [7]
IUPAC Name	(E)-4-oxohex-2-enal	[1]
Synonyms	4-OHE, (E)-4-Oxo-2-hexenal, 4-oxohex-2-enal	[4]
CAS Number	2492-43-5	[1] [4]
Appearance	Light yellow to brown liquid	[4]
Boiling Point	100 °C at 5 Torr	[4]
Density (Predicted)	0.969 ± 0.06 g/cm ³	[4]
LogP (Octanol/Water)	0.050 - 0.721 (estimated)	[4] [7]
SMILES	CCC(=O)/C=C/C=O	[1] [9]
InChI	InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+	[1] [9]

Spectroscopic Data: While detailed spectra are not fully provided in the search results, their availability is noted.

- **GC-MS:** Gas chromatography-mass spectrometry data is available and is used for purity verification.[\[1\]](#)[\[3\]](#)
- **¹³C NMR:** ¹³C NMR spectra are available through databases like SpectraBase.[\[1\]](#)
- **Infrared (IR):** The infrared spectrum of synthetic **4-oxo-(E)-2-hexenal** has been published.[\[10\]](#)

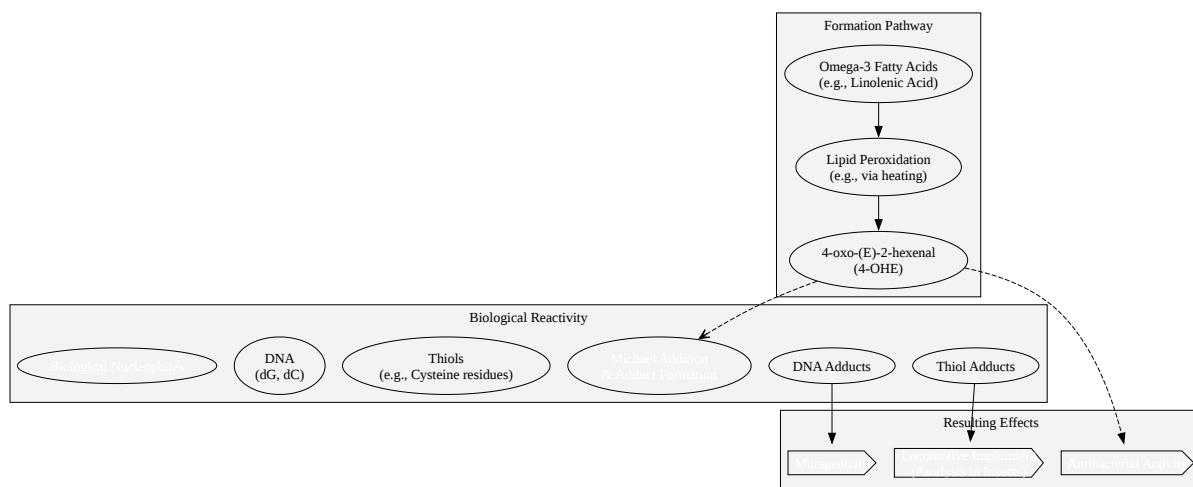
Reactivity and Biological Significance

4-oxo-(E)-2-hexenal is a highly reactive molecule due to the presence of two carbonyl groups and a conjugated double bond. This structure makes it susceptible to nucleophilic attack,

particularly via Michael addition. Its reactivity is central to its biological effects, which are multifaceted and significant.

Formation from Lipid Peroxidation

4-oxo-(E)-2-hexenal is a notable product of the lipid peroxidation of omega-3 polyunsaturated fatty acids, such as linolenic acid.^{[4][6]} This process can occur during the heating of edible oils and in the cooking of foods rich in these fats, like certain fish.^[6] Its formation is a key concern as it introduces a mutagen into the human diet.^{[5][6]}



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Caption: Formation of 4-OHE from lipid peroxidation and its subsequent biological reactions.

Mutagenicity and DNA Adduct Formation

One of the most critical aspects of 4-OHE's reactivity is its mutagenicity. It reacts with DNA bases, particularly deoxyguanosine (dG) and deoxycytidine (dC), to form stable adducts.^{[6][11]} This has been demonstrated in vitro and in vivo, where oral administration to mice resulted in

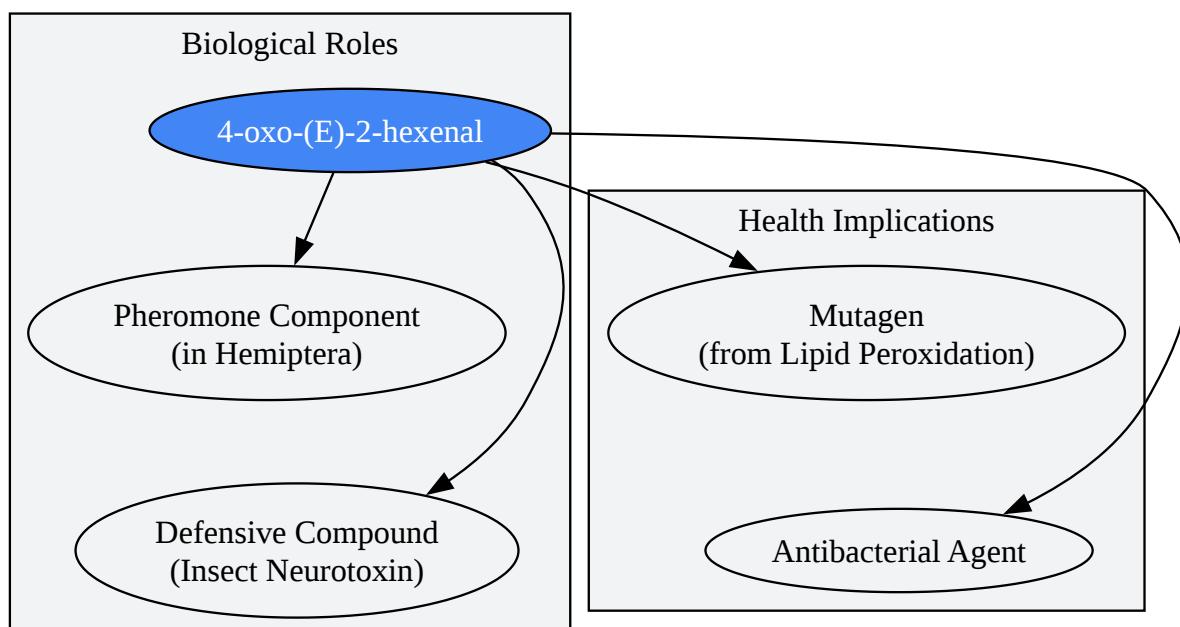
the detection of these adducts in the DNA of various organs.[6] This reactivity classifies 4-OHE as a non-specific volatile mutagen and a potential carcinogen.[11]

Reactivity with Thiols and Defensive Role

In insects, **4-oxo-(E)-2-hexenal** is a key component of defensive secretions.[2][3] Its high reactivity is leveraged as a potent, non-specific neurotoxin against predators.[11] The mechanism of this toxicity is believed to involve the covalent binding of 4-OHE to biologically active thiols, such as cysteine residues in proteins.[12][13] This depletion of free thiols in tissues can lead to permanent locomotive impairment, paralysis, and death in affected organisms, such as crickets.[12][13][14]

Antibacterial Activity

Research has also identified **4-oxo-(E)-2-hexenal** as having significant antibacterial properties.[4] It can inhibit the growth of bacteria at relatively low concentrations.[15] This activity is attributed to the high reactivity of the α,β -unsaturated aldehyde structure with essential nucleophilic molecules within bacterial cells.[15]



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Caption: The diverse biological and health-related roles of **4-oxo-(E)-2-hexenal**.

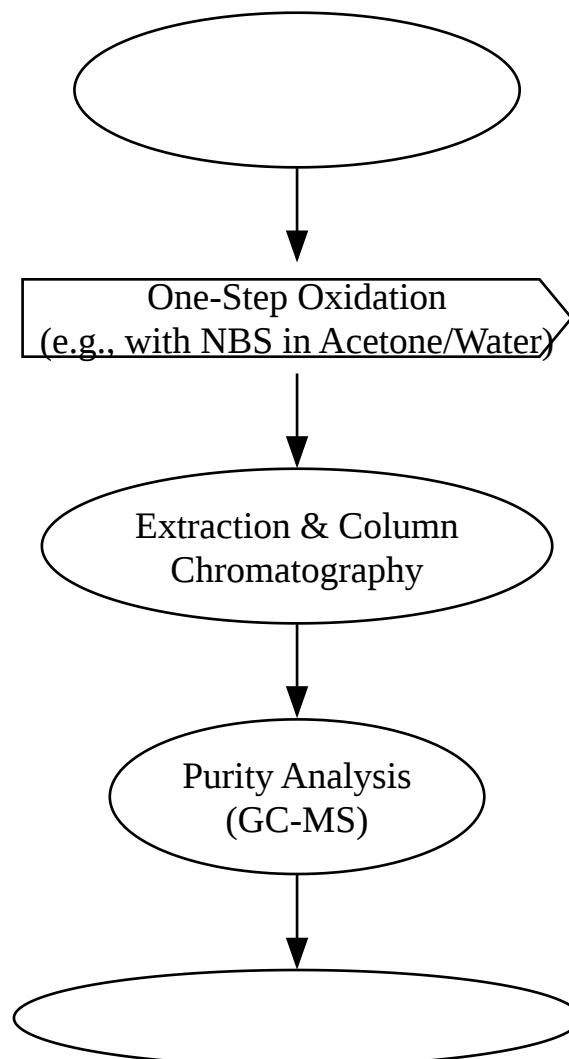
Experimental Protocols

Synthesis of 4-oxo-(E)-2-hexenal

A simple and efficient one-step synthesis from commercially available 2-ethylfuran has been reported, making the compound readily available for research.[\[2\]](#)[\[3\]](#)

Methodology: Oxidation of 2-Ethylfuran While the specific reagents and detailed conditions are proprietary to the cited literature, the general workflow involves the oxidative cleavage of the furan ring. A typical procedure for this type of transformation is as follows:

- Reaction Setup: 2-ethylfuran is dissolved in a suitable solvent system (e.g., a mixture of acetone and water).
- Oxidation: An oxidizing agent, such as N-Bromosuccinimide (NBS), is added to the solution. A scavenger like pyridine may be used to neutralize the HBr byproduct.[\[16\]](#) The reaction is typically run at a controlled low temperature.
- Mechanism: The reaction proceeds through the bromination of the furan ring, followed by acid-catalyzed hydrolysis of the resulting enol ether intermediate, which opens the ring to form the dicarbonyl compound, **4-oxo-(E)-2-hexenal**.[\[16\]](#)
- Workup and Purification: After the reaction is complete, the mixture is worked up using standard extraction procedures. The crude product is then purified, typically by column chromatography, to yield pure **4-oxo-(E)-2-hexenal**.
- Verification: The purity of the synthesized compound is verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[\[3\]](#)



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Caption: Experimental workflow for the synthesis and purification of **4-oxo-(E)-2-hexenal**.

Analysis of Antibacterial Activity

The antibacterial properties of 4-OHE can be assessed using standard microbiological assays.

Methodology: Broth Microdilution or Disk Diffusion Assay

- Preparation of 4-OHE Stock: A stock solution of **4-oxo-(E)-2-hexenal** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

- Bacterial Culture: A standardized inoculum of the target bacteria (e.g., *E. coli*, *S. aureus*) is prepared in a suitable growth medium.
- Assay:
 - For disk diffusion, sterile paper disks are impregnated with different concentrations of 4-OHE and placed on an agar plate swabbed with the bacterial culture.
 - For broth microdilution, the bacterial inoculum is added to wells of a microtiter plate containing the serially diluted 4-OHE.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Data Collection:
 - In the disk diffusion assay, the diameter of the zone of inhibition around each disk is measured.
 - In the broth microdilution assay, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of 4-OHE that prevents visible bacterial growth. The study by Noge et al. found that 4-OHE inhibited bacterial growth starting at 10 µg.[15]

Conclusion

4-oxo-(E)-2-hexenal is a molecule with significant dualistic properties. Its role as a defensive agent and pheromone in the insect world highlights its potent biological activity, driven by its chemical reactivity. For researchers in human health and food science, its formation from common dietary fats and its established mutagenicity warrant careful study and consideration. The straightforward synthesis of this compound allows for its continued investigation, which is crucial for understanding its toxicological profile and exploring its potential applications, such as in the development of new antibacterial agents.

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